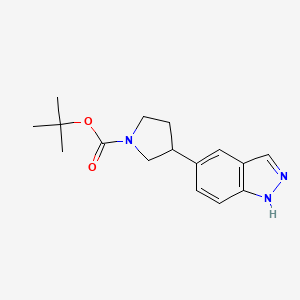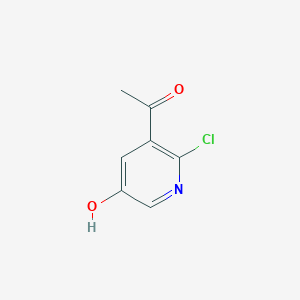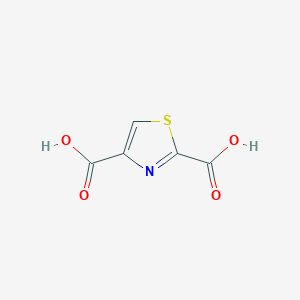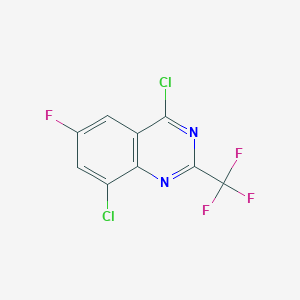
4-Tert.-butyl-2,6-diacetylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-2,6-diacetylpyridine is an organic compound with the molecular formula C₁₃H₁₇NO₂ It is a derivative of pyridine, characterized by the presence of two acetyl groups at the 2 and 6 positions and a tert-butyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert.-butyl-2,6-diacetylpyridine typically involves the acetylation of 4-tert-butylpyridine. One common method includes the reaction of 4-tert-butylpyridine with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions: 4-Tert.-butyl-2,6-diacetylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
4-Tert.-butyl-2,6-diacetylpyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 4-Tert.-butyl-2,6-diacetylpyridine involves its interaction with molecular targets such as enzymes and receptors. The acetyl groups and the pyridine ring play a crucial role in binding to these targets, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s selectivity and potency.
類似化合物との比較
2,6-Diacetylpyridine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-Tert.-butylpyridine: Lacks the acetyl groups, affecting its reactivity and applications.
2,6-Di-tert-butyl-4-methylpyridine: Similar steric hindrance but different functional groups, leading to varied chemical behavior.
Uniqueness: 4-Tert.-butyl-2,6-diacetylpyridine is unique due to the combination of the tert-butyl group and the acetyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
1-(6-acetyl-4-tert-butylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C13H17NO2/c1-8(15)11-6-10(13(3,4)5)7-12(14-11)9(2)16/h6-7H,1-5H3 |
InChIキー |
DLGFXGKOQJVJDD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)




![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)

